

Spectroscopic and Physicochemical Profile of 6-Ethoxyquinoline-2-carbaldehyde: A Technical Overview

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Compound of Interest

Compound Name: **6-Ethoxyquinoline-2-carbaldehyde**

Cat. No.: **B027307**

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This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for **6-Ethoxyquinoline-2-carbaldehyde** (CAS No: 100063-12-5). Due to the limited availability of direct experimental spectra in public literature, this document focuses on presenting known properties and standardized experimental protocols for the acquisition of further spectroscopic data. This information is intended to serve as a foundational resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

6-Ethoxyquinoline-2-carbaldehyde is a quinoline derivative with the chemical formula C₁₂H₁₁NO₂.^{[1][2]} Its molecular weight is approximately 201.22 g/mol .^{[1][2]} A summary of its key physicochemical properties is presented below.

Property	Value
CAS Number	100063-12-5
Molecular Formula	C12H11NO2 ^{[1][2]}
Molecular Weight	201.22100 g/mol ^[1]
Exact Mass	201.078978594 g/mol ^[1]
Boiling Point	363.8°C ^[1]
Flash Point	173.8°C ^[1]
Density	1.191 g/cm ³ ^[1]
Refractive Index	1.631 ^[1]
Vapor Pressure	1.75E-05 mmHg at 25°C ^[1]

Spectroscopic Data

While specific experimental spectra for **6-Ethoxyquinoline-2-carbaldehyde** are not readily available in the provided search results, the expected spectral characteristics can be inferred from data on structurally similar quinoline derivatives.^{[3][4][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the aldehyde proton, and the ethoxy group protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically above δ 9.5 ppm.^[4] The aromatic protons will likely resonate between δ 7.0 and 9.0 ppm.^[4] The ethoxy group should present as a quartet (CH₂) and a triplet (CH₃).

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would feature signals for the twelve carbons. The aldehyde carbonyl carbon (C=O) is expected to be the most downfield signal, likely in the region of 190 ppm.^[4] The aromatic carbons would resonate between 110 and 160 ppm, and the carbons of the ethoxy group would appear in the upfield region.^[4]

Infrared (IR) Spectroscopy

The IR spectrum of **6-Ethoxyquinoline-2-carbaldehyde** is expected to exhibit characteristic absorption bands for its functional groups. A strong band around 1700 cm^{-1} would correspond to the C=O stretching of the aldehyde.[4] Aromatic C=C and C=N stretching vibrations are expected in the $1600\text{-}1400\text{ cm}^{-1}$ region.[4] Bands corresponding to aromatic C-H stretching would appear above 3000 cm^{-1} , while the C-O stretching of the ethoxy group would be observed in the $1250\text{-}1000\text{ cm}^{-1}$ region.[4]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ at an m/z corresponding to the molecular weight of the compound (approximately 201.22).[1] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and the ethoxy group (OC₂H₅).[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These are based on standard laboratory practices for the analysis of organic compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Ethoxyquinoline-2-carbaldehyde** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[6]
- Data Acquisition: Place the NMR tube into the spectrometer. For ¹H NMR, acquire the spectrum at a frequency of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum should be acquired at a corresponding frequency (e.g., 100 MHz).[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of the compound can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).[6]

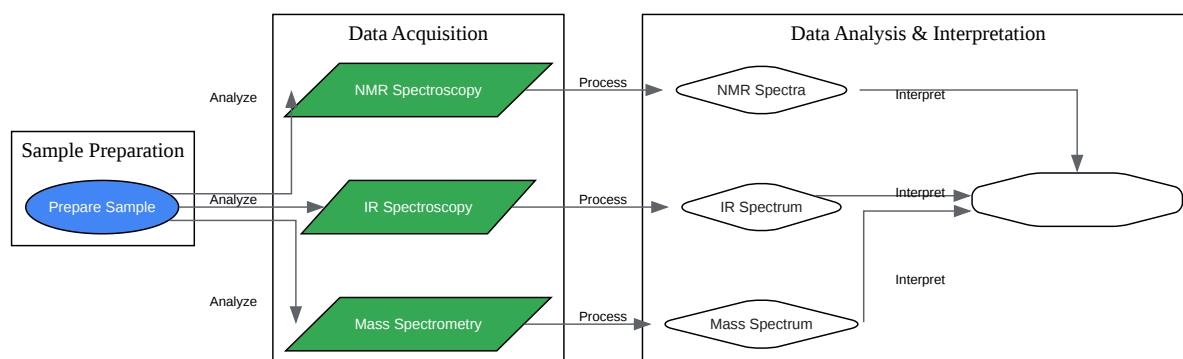
- Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum over a range of 4000-400 cm^{-1} .^[6]
- Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.^[6]

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are suitable.^[3]
- Data Acquisition: Acquire the mass spectrum, ensuring that the mass range is set to include the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.^[3]

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of **6-Ethoxyquinoline-2-carbaldehyde** involves sample preparation, data acquisition using the appropriate instrumentation, and subsequent data processing and interpretation to elucidate the chemical structure and purity.



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Caption: Experimental workflow for spectroscopic analysis.

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